molecular formula C16H26N4O3S B5549575 (4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5549575
M. Wt: 354.5 g/mol
InChI Key: URAKHKZHEIRSOQ-CABCVRRESA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,4-b]pyrazine derivatives involves multi-step chemical reactions, often starting from pyrazolopyrimidine or pyrazolopyrazole precursors. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution can give rise to 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, illustrating a similar intramolecular cyclization mechanism potentially relevant to our compound (Chimichi et al., 1996). Furthermore, stereoselective ring-opening reactions of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate have been employed to synthesize related compounds, showcasing the intricate control over molecular architecture in these syntheses (Turk et al., 2002).

Molecular Structure Analysis

The molecular structure of thieno[3,4-b]pyrazine derivatives is characterized by X-ray diffraction, providing insights into their 3D conformation and electron distribution. For instance, the molecular structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine has been confirmed by X-ray diffraction, highlighting the significance of charge separation and donor-acceptor arrangements in these compounds (Mørkved et al., 2007).

Chemical Reactions and Properties

Thieno[3,4-b]pyrazine derivatives undergo various chemical reactions, including [4+2]-cycloaddition with alkenes, demonstrating their reactivity and potential for further functionalization (Rusinov et al., 2000). These reactions are pivotal for synthesizing new compounds with tailored properties.

Physical Properties Analysis

The physical properties of thieno[3,4-b]pyrazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. However, detailed physical property data for our specific compound may require empirical determination through methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties of these derivatives, including their stability, reactivity towards various reagents, and electron-donating or accepting capabilities, are crucial for their application in material science and organic synthesis. Studies like those conducted by Zhang et al. (2014), which explored the synthesis mechanism and crystal structure of related compounds, provide valuable insights into these aspects (Zhang et al., 2014).

Scientific Research Applications

Chemistry and Synthesis Applications

Pyrazole and pyrazine derivatives have been extensively explored for their synthetic utility and chemical reactivity. For example, the work by Chimichi et al. (1996) demonstrates the reactivity of substituted pyrazolo[1,5-a]pyrimidines, revealing insights into reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis. Such findings underscore the potential of these compounds in the synthesis of complex organic molecules, potentially including derivatives similar to the compound (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).

Material Science and Supramolecular Chemistry

Research on the interaction of pyrazine derivatives with other compounds has led to the development of novel materials. For instance, Wang et al. (2014) explored the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions. Their study highlights the role of such derivatives in designing materials with specific properties, such as enhanced stability and reactivity (Wang, Hu, Wang, Liu, & Huang, 2014).

Pharmacological and Biological Applications

Although the request excludes information related to drug use and side effects, it's worth noting that pyrazole and pyrazine derivatives have been investigated for various biological activities, such as antimicrobial and anti-inflammatory properties. Studies, such as those conducted by Kendre, Landge, and Bhusare (2015), have synthesized new series of derivatives and evaluated their antimicrobial and anti-inflammatory activities, underscoring the broad applicability of these compounds in developing therapeutic agents (Kendre, Landge, & Bhusare, 2015).

properties

IUPAC Name

1-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-(3,5-dimethylpyrazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-12-9-13(2)20(17-12)6-4-5-16(21)19-8-7-18(3)14-10-24(22,23)11-15(14)19/h9,14-15H,4-8,10-11H2,1-3H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAKHKZHEIRSOQ-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)N2CCN(C3C2CS(=O)(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCCC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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